methyl 3-(1H-1,2,4-triazol-1-yl)propanoate
Overview
Description
Synthesis Analysis
The synthesis of methyl 3-(1H-1,2,4-triazol-1-yl)propanoate and related compounds involves several steps, including condensation, chlorination, and esterification reactions. For instance, one synthesis route starts from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl)propanoic acid. The structure of these compounds is confirmed using various spectroscopic techniques such as IR, 1H NMR, and X-ray diffraction analysis (Yan Shuang-hu, 2014).
Molecular Structure Analysis
The molecular structure of these triazole derivatives is characterized by X-ray diffraction, revealing details about their crystal packing, bond lengths, and angles. Such analyses provide insights into the spatial arrangement and stereochemistry of these compounds. An example is the detailed molecular geometry analysis performed through DFT calculations, which matches well with experimental X-ray data, highlighting the compound's stable conformation and electronic properties (H. Tanak et al., 2010).
Scientific Research Applications
Medicinal Applications :
- 1,2,4-Triazole derivatives exhibit significant antibacterial and antifungal properties (Gotsulya, 2016).
- Some synthesized compounds containing the 1,2,4-triazole moiety have demonstrated antimicrobial and anti-inflammatory activity against various bacteria (Gadegoni & Manda, 2013).
- Novel triazole derivatives showed higher antifungal activities against nearly all tested fungi, except for A. fum. and T. rub (Yu et al., 2013).
Materials Science and Chemistry :
- The thermal stability and acoustic fingerprint spectra of nitro-rich 1,2,4-triazoles suggest potential uses as propellants and explosives for rocket fuels (Rao et al., 2016).
- Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate has been confirmed to have a stable structure, making it relevant for structural chemistry applications (Shuang-hu, 2014).
- Certain triazole compounds exhibit greater nonlinear optical properties than urea, indicating potential applications in optoelectronics (Tanak et al., 2010).
Pharmacological and Biological Research :
- Some of these compounds are being explored for their analgesic activities due to their structural features (Shundalau et al., 2019).
- They have also shown promise in biological assays against various bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhimurium (Almeida et al., 2022).
Future Directions
properties
IUPAC Name |
methyl 3-(1,2,4-triazol-1-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-11-6(10)2-3-9-5-7-4-8-9/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTDBXDIDCTVFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544039 | |
Record name | Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(1H-1,2,4-triazol-1-yl)propanoate | |
CAS RN |
106535-19-7 | |
Record name | Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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